

Application Notes and Protocols: Utilizing Erbium Nitrate Hexahydrate in Ceramic Glaze Formulation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Erbium nitrate hexahydrate*

Cat. No.: *B080397*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for incorporating **Erbium Nitrate Hexahydrate** into ceramic glaze formulations to achieve distinctive pink hues. The protocols outlined below cover glaze preparation, application, firing, and characterization of the final glazed surface.

Introduction

Erbium (Er) is a rare earth element that, in its trivalent state (Er^{3+}), imparts a stable and unique pink color to ceramic glazes.^{[1][2]} While traditionally introduced as erbium oxide (Er_2O_3), the use of its hydrated nitrate salt, **Erbium Nitrate Hexahydrate** ($\text{Er}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$), offers an alternative route. Erbium nitrate is highly soluble in water, which can facilitate a more uniform distribution of the erbium ions within the liquid glaze slurry, potentially leading to more consistent and homogenous color development.^{[3][4][5]}

Upon heating, **erbium nitrate hexahydrate** undergoes thermal decomposition to form erbium oxide, the active coloring agent in the glaze.^[6] This decomposition must be carefully considered within the firing schedule to ensure the complete evolution of gaseous byproducts before the glaze melts and seals the surface.

Glaze Formulation and Chemistry

The formulation of a ceramic glaze is a balance of three primary components: glass formers, fluxes, and stabilizers.

- Glass Former: Silica (SiO_2) is the primary glass-forming oxide.
- Flux: Fluxes lower the melting temperature of silica. Common fluxes include feldspars and calcium carbonate.
- Stabilizer: Alumina (Al_2O_3), typically sourced from kaolin, provides viscosity to the molten glaze, preventing it from running off the ceramic surface during firing.

Erbium, when introduced, acts as a colorant that becomes part of the glass matrix.

Calculating Erbium Nitrate Hexahydrate Addition

Glaze recipes typically specify colorant additions as a percentage of the dry weight of the base glaze, using the oxide form of the metal. To use **erbium nitrate hexahydrate** in place of erbium oxide, a stoichiometric calculation is required.

Molecular Weights:

- Erbium Oxide (Er_2O_3): 382.52 g/mol
- **Erbium Nitrate Hexahydrate** ($\text{Er}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$): 461.36 g/mol

The conversion factor is derived from the molar ratio of erbium in the two compounds. For every 2 moles of Erbium in Er_2O_3 , you need 2 moles of $\text{Er}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$.

Conversion Formula:

Weight of $\text{Er}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$ = (Weight of Er_2O_3) x (Molecular Weight of $\text{Er}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$ / (0.5 * Molecular Weight of Er_2O_3))

Weight of $\text{Er}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$ = (Weight of Er_2O_3) x (461.36 / 191.26) ≈ (Weight of Er_2O_3) x 2.412

Proposed Base Glaze Recipe

The following is a stable base glaze recipe suitable for Cone 6 oxidation firing, adapted for the addition of erbium.

Ingredient	Percentage (%)
Soda Feldspar	47
Calcium Borate Frit	16
Whiting (Calcium Carbonate)	14
Kaolin	5
Silica (Flint)	18
Total	100

Erbium nitrate hexahydrate should be added as a percentage of this 100g base.

Experimental Protocols

Glaze Preparation

This protocol describes the preparation of a 100-gram test batch of erbium-containing glaze.

Materials and Equipment:

- **Erbium Nitrate Hexahydrate** ($\text{Er}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$)
- Base glaze ingredients (Soda Feldspar, Calcium Borate Frit, Whiting, Kaolin, Silica)
- Distilled water
- Digital scale (0.01g accuracy)
- Mixing containers
- Sieve (80-120 mesh)
- Glaze mixing tools (e.g., whisk, immersion blender)

- Personal Protective Equipment (PPE): dust mask, safety glasses, gloves

Procedure:

- Weighing Dry Ingredients: Accurately weigh all the dry base glaze ingredients according to the recipe in Table 1.
- Dissolving Erbium Nitrate: In a separate container, weigh the desired amount of **Erbium Nitrate Hexahydrate**. Add a small amount of warm distilled water and stir until fully dissolved. The high solubility of the nitrate salt is a key advantage.
- Mixing:
 - Combine the weighed dry ingredients in a larger mixing container.
 - Gradually add the dissolved erbium nitrate solution to the dry ingredients while stirring.
 - Slowly add more distilled water until the glaze slurry reaches a consistency similar to heavy cream. A typical starting point is approximately 100 ml of water for every 100g of dry material.
- Sieving: Pass the entire glaze slurry through an 80-mesh or finer sieve at least twice to ensure a homogenous mixture and to break up any agglomerates.
- Application: The glaze can be applied to bisque-fired ceramic test tiles by dipping, brushing, or spraying to achieve a consistent thickness.

Firing Protocol

A controlled firing schedule is crucial for the successful decomposition of the nitrate and maturation of the glaze. The following is a proposed Cone 6 oxidation firing schedule for an electric kiln.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Segment	Rate (°C/hour)	Temperature (°C)	Hold (minutes)
1	100	600	30
2	250	1100	0
3	100	1222	15
4	Controlled Cool	950	60
5	Natural Cool	Off	-

- Segment 1: A slow initial ramp allows for the gentle dehydration of the hexahydrate and the beginning of the nitrate decomposition. A hold at 600°C helps to ensure the complete burnout of nitrate compounds before the glaze begins to melt.
- Segment 3: The peak temperature of 1222°C corresponds to Cone 6. The short hold allows the glaze to mature and smooth out.
- Segment 4: A controlled cooling phase can promote the development of microcrystals, which may affect the final surface quality and color.

Characterization of the Fired Glaze

3.3.1. Colorimetric Analysis

The color of the fired glaze should be quantitatively measured using a spectrophotometer or colorimeter to obtain CIELAB (Lab*) coordinates.[\[1\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

- L*: Lightness (0 = black, 100 = white)
- a: *Red-green axis* (+a is red, -a* is green)
- b: *Yellow-blue axis* (+b is yellow, -b* is blue)

This allows for an objective assessment of the pink coloration achieved.

3.3.2. Gloss Measurement

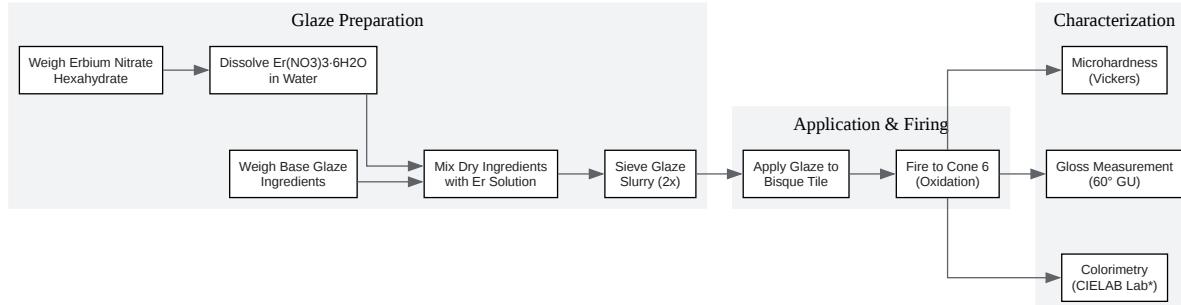
The specular gloss of the glaze surface should be measured using a gloss meter at a 60° angle.[16][17][18][19][20] Results are reported in Gloss Units (GU).

3.3.3. Microhardness Testing

The mechanical durability of the glaze can be assessed by measuring its microhardness using a Vickers or Knoop hardness tester.[21][22][23][24] A diamond indenter is pressed into the glaze surface with a specific load, and the dimensions of the resulting indentation are measured to calculate the hardness value.

Data Presentation

The following tables should be used to record and compare the results of experiments with varying concentrations of **Erbium Nitrate Hexahydrate**.


Table 1: Experimental Glaze Formulations

Sample ID	Base Glaze (g)	Er ₂ O ₃ Equivalent (%)	Er(NO ₃) ₃ ·6H ₂ O Added (g)
Er-G-0	100	0	0
Er-G-2	100	2	4.82
Er-G-4	100	4	9.65
Er-G-6	100	6	14.47
Er-G-8	100	8	19.30

Table 2: Characterization of Fired Glazes


Sample ID	L	a	b*	Gloss (GU at 60°)	Vickers Hardness (HV)	Visual Observations
Er-G-0						
Er-G-2						
Er-G-4						
Er-G-6						
Er-G-8						

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow from glaze preparation to characterization.

[Click to download full resolution via product page](#)

Caption: Thermal decomposition pathway of **Erbium Nitrate Hexahydrate** during firing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. umfcorp.com [umfcorp.com]
- 2. researchgate.net [researchgate.net]
- 3. Translucent porcelain with soluble salts, Mark Goudy | TeachinArt - TeachinArt.com [teachinart.com]
- 4. community.ceramicartsdaily.org [community.ceramicartsdaily.org]
- 5. Soluble Salts [digitalfire.com]
- 6. uh-ir.tdl.org [uh-ir.tdl.org]
- 7. Cone 6 firing schedule for SCM etc glazes - Electric Mid&Hi Fired Ceramics [cone6pots.ning.com]
- 8. Tips and Tools: Firing Schedules [ceramicartsnetwork.org]
- 9. C6DHSC Firing Schedule [digitalfire.com]
- 10. community.ceramicartsdaily.org [community.ceramicartsdaily.org]
- 11. C6MSG1 Firing Schedule [digitalfire.com]
- 12. What Is CIELAB? | Datacolor [datacolor.com]
- 13. researchgate.net [researchgate.net]
- 14. Identifying Color Differences Using L*a*b* or L*C*H* Coordinates [sensing.konicaminolta.us]
- 15. CIELAB color space - Wikipedia [en.wikipedia.org]
- 16. qualitest.us [qualitest.us]
- 17. Gloss Measuring Instrument | Factors Affect Ceramic Gloss [linshangtech.com]

- 18. Appearance Measurement Archives - Rhopoint Americas [rhopointamericas.com]
- 19. How is gloss measured? [rhopointinstruments.com]
- 20. Things About Ceramic Gloss You Need to Know! | Gloss Tester [linshangtech.com]
- 21. [preciseceramic.com](#) [preciseceramic.com]
- 22. [azom.com](#) [azom.com]
- 23. [researchgate.net](#) [researchgate.net]
- 24. Hardness Testing of Ceramics [metallography.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Utilizing Erbium Nitrate Hexahydrate in Ceramic Glaze Formulation]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b080397#using-erbium-nitrate-hexahydrate-in-ceramic-glaze-formulation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com